molecular formula C16H12Cl2FN3OS2 B3410481 (2,5-Dichlorothiophen-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897472-93-4

(2,5-Dichlorothiophen-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B3410481
CAS RN: 897472-93-4
M. Wt: 416.3 g/mol
InChI Key: IFDLWRCTUBYERH-UHFFFAOYSA-N
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Description

“(2,5-Dichlorothiophen-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a research compound. It’s a part of the benzothiazole class of compounds, which have been studied for their anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific synthesis method for this compound is not mentioned in the available resources.

Scientific Research Applications

Synthesis of New Compounds

This compound is used in the synthesis of new series of 3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides . These new compounds are synthesized either by the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide or by one-pot reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .

Antimicrobial Activity

Some of the newly synthesized compounds have shown antimicrobial activity. For instance, compound (3b) exhibited moderate activity against Bacillus subtilis and Penicillium fimorum .

Antioxidant Activity

The compound also plays a role in the synthesis of antioxidants. The most potent antioxidant activity was shown by compounds (2a) and (2e) with 95.2% and 96.3% respectively, which is considered good to excellent antioxidant activity compared with the control (ascorbic acid) and other synthesized compounds .

Molecular Docking Studies

Molecular docking studies of the new compounds with cytochrome P450 14 alpha-sterol demethylase (CYP51) were carried out to evaluate their possibility as drugs and to implement structural improvements for this purpose . All synthesized compounds exhibited good affinity with (CYP51), notably, (3a) and (3b) compounds showed the highest affinity with the lowest binding energies .

Drug Development

The results from the molecular docking studies suggest that these compounds could potentially be used in drug development. Their good affinity with CYP51, a key enzyme involved in the biosynthesis of sterols in fungi and is a target for antifungal drugs, indicates their potential as antifungal agents .

properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FN3OS2/c17-13-8-10(14(18)25-13)15(23)21-3-5-22(6-4-21)16-20-11-2-1-9(19)7-12(11)24-16/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDLWRCTUBYERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichlorothiophen-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,5-Dichlorothiophen-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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(2,5-Dichlorothiophen-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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(2,5-Dichlorothiophen-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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(2,5-Dichlorothiophen-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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(2,5-Dichlorothiophen-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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(2,5-Dichlorothiophen-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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